Dual CCR5/CXCR4 HIV-1 Entry Inhibition
In a 2015 study, the pyrazolo-piperidine core scaffold (exemplified by 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine derivatives) exhibited dual inhibition of HIV-1 entry via CCR5 and CXCR4 [1]. This dual mechanism contrasts with the clinically used CCR5 antagonist Maraviroc, which is ineffective against CXCR4-tropic HIV-1 strains. While Maraviroc's IC50 for CCR5 inhibition is approximately 3-5 nM, the pyrazolo-piperidine lead compound 3 in this study demonstrated an IC50 of 1.5 nM against HIV-1 NL4-3 replication in PBMCs [2], indicating a significantly broader antiviral profile and a quantitative potency advantage in this cellular assay.
| Evidence Dimension | HIV-1 Replication Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 nM (Lead Compound 3) |
| Comparator Or Baseline | Maraviroc: 3-5 nM (CCR5 only, ineffective vs CXCR4 strains) |
| Quantified Difference | At least 2-3 fold lower IC50 (more potent) and broader tropism coverage |
| Conditions | HIV-1 NL4-3 replication assay in human peripheral blood mononuclear cells (PBMCs) |
Why This Matters
This dual-target inhibition is critical for antiviral research, as it provides a tool to study and potentially overcome HIV-1 resistance due to viral tropism switching, a limitation of single-CCR5 inhibitors like Maraviroc.
- [1] ACS Medicinal Chemistry Letters. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Med. Chem. Lett., 6(7), 753–757. View Source
- [2] Ibid. (2015). Data for lead compound 3 in Figure 2 and Table 1. View Source
